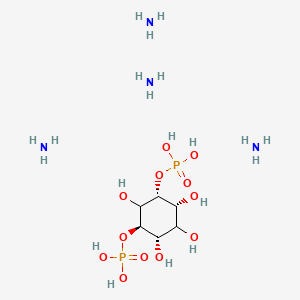

D-Myo-inositol 2,4-bis-phosphate ammonium salt

Description

D-Myo-inositol 2,4-bis-phosphate ammonium salt is a phosphorylated derivative of myo-inositol, a cyclic polyol central to cellular signaling and metabolic regulation. The ammonium salt form enhances solubility and stability, making it suitable for biochemical studies. However, the absence of direct experimental data on the 2,4-bis isomer in the provided sources limits detailed mechanistic insights.

Properties

Molecular Formula |

C6H26N4O12P2 |

|---|---|

Molecular Weight |

408.24 g/mol |

IUPAC Name |

azane;[(1R,2S,4R,5R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2.4H3N/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);4*1H3/t1?,2-,3+,4?,5-,6-;;;;/m1..../s1 |

InChI Key |

MBWPCMXEOPACSF-IPKLNZGGSA-N |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N.N.N.N |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O.N.N.N.N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection

The starting material is typically commercially available myo-inositol. The first step involves selective protection of hydroxyl groups to direct phosphorylation.

Cyclohexylidene Protection : Treatment of myo-inositol with 1-ethoxycyclohexene in the presence of p-toluene sulfonic acid (PTSA) yields 1,2:4,5-di-O-cyclohexylidene-myo-inositol and regioisomers. The desired isomer can be isolated by crystallization, although yields are often below 20%. Unwanted isomers can be recycled by further treatment with PTSA in ethanol to recover starting materials for reprocessing.

Benzylation : Selective benzylation of the cyclohexylidene-protected intermediate is performed using benzyl chloride and sodium hydride in DMF, yielding benzyl ethers that protect specific hydroxyls.

Selective Deprotection and Functionalization

Removal of Cyclohexylidene Group : Acidic hydrolysis removes the cyclohexylidene group, exposing diol functionalities at positions 4 and 5, which are key sites for subsequent phosphorylation.

Allylation : Allyl bromide is used to allylate free hydroxyl groups selectively, facilitating further manipulations and protecting groups that can be removed under mild conditions.

Optical Resolution

Since myo-inositol derivatives can be racemic, optical resolution is critical for obtaining the biologically relevant D-isomer.

Menthoxyacetyl Chloride Derivatization : Racemic 1,2-diol intermediates are reacted with 1-menthoxyacetyl chloride to form diastereomeric esters separable by chromatography or crystallization. This method is effective, economical, and racemization-free.

Recovery of Menthoxyacetic Acid : The chiral auxiliary can be recovered after hydrolysis, making the process sustainable.

Phosphorylation

Phosphorylation is the key step to introduce phosphate groups at the desired positions.

Phosphoramidite Method : A highly efficient phosphorylation method uses o-xylylene N,N-diethyl phosphoramidite as the phosphorylating agent. This method provides quantitative yields of the phosphate esters.

Alternative Phosphorylating Agents : Other phosphorylating reagents such as phosphorochloridates and phosphorodiamidates have been employed but often with lower selectivity or yields.

Deprotection and Salt Formation

Hydrogenolysis : Benzyl protecting groups are removed by catalytic hydrogenation over palladium on carbon under mild conditions, yielding free hydroxyl and phosphate groups.

Ammonium Salt Formation : The free acid form of D-myo-inositol 2,4-bis-phosphate is converted to its ammonium salt by neutralization with ammonium hydroxide or ammonium salts in aqueous solution.

Purification

Anion-Exchange Chromatography : Separation of partially phosphorylated inositol phosphates is achieved effectively by anion-exchange chromatography, allowing isolation of pure D-myo-inositol 2,4-bis-phosphate ammonium salt.

Crystallization : Crystallization from suitable solvents can further purify the compound.

Summary of Key Experimental Conditions

Research Findings and Notes

The phosphoramidite method is superior in yield and selectivity compared to traditional phosphorylation techniques, enabling efficient synthesis of multiply phosphorylated inositol derivatives.

Optical resolution via menthoxyacetyl esters is a robust and scalable method, avoiding racemization and allowing recovery of chiral auxiliaries.

Recycling of by-products during protection steps improves overall efficiency and reduces waste.

Anion-exchange chromatography is critical for the purification of closely related inositol phosphate isomers, which are otherwise difficult to separate.

The ammonium salt form enhances the compound’s stability and solubility for biochemical applications.

Chemical Reactions Analysis

Types of Reactions: : D-Myo-inositol 2,4-bis-phosphate ammonium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research applications .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield inositol phosphates with additional phosphate groups, while reduction reactions may produce dephosphorylated derivatives .

Scientific Research Applications

Metabolic Disorders

Insulin Sensitivity and Diabetes Management

D-Myo-inositol compounds, including D-myo-inositol 2,4-bis-phosphate ammonium salt, are known for their role in enhancing insulin sensitivity. Research indicates that supplementation with myo-inositol and D-chiro-inositol can improve glycemic control in patients with type 2 diabetes mellitus. A study showed that a combination of myo-inositol (550 mg) and D-chiro-inositol (13.8 mg) significantly reduced fasting blood glucose and HbA1c levels after three months of treatment in patients already on glucose-lowering medications .

Table 1: Effects of Inositol Supplementation on Glycemic Parameters

| Study Reference | Treatment Duration | Fasting Blood Glucose Reduction | HbA1c Reduction |

|---|---|---|---|

| Pintaudi et al. | 3 months | Significant | Significant |

| Foster et al. | Not specified | Normalized lipid status | Not reported |

Cancer Research

Chemopreventive Properties

D-Myo-inositol compounds have been investigated for their potential chemopreventive effects against various cancers. For instance, studies on lung cancer models indicated that D-myo-inositol could downregulate interleukin-6 levels, which are implicated in tumor progression . Additionally, a combination of myo-inositol and inositol hexaphosphate has shown promise in improving quality of life and mitigating chemotherapy-induced side effects in breast cancer patients .

Table 2: Summary of Cancer Studies Involving Myo-Inositol Compounds

| Cancer Type | Compound Used | Outcome |

|---|---|---|

| Lung Cancer | Myo-Inositol | Reduced IL-6 levels; chemopreventive effects |

| Breast Cancer | Myo-Inositol + Hexaphosphate | Improved quality of life; reduced side effects |

Neurological Applications

Anxiety and Depression

Research has explored the role of D-myo-inositol in mental health, particularly its impact on anxiety and depression symptoms. A study found that lower levels of myo-inositol were associated with depression in adolescents . Furthermore, the anxiolytic effects of D-pinitol (related to myo-inositol) were demonstrated in murine models, suggesting a potential therapeutic avenue for anxiety disorders .

Table 3: Research Findings on Myo-Inositol and Mental Health

| Study Reference | Population Studied | Key Findings |

|---|---|---|

| Shirayama et al. | Adolescents | Lower myo-inositol levels linked to depression |

| Gamkrelidze et al. | Murine Models | Anxiolytic effects observed with D-pinitol |

Mechanism of Action

Molecular Targets and Pathways: : D-Myo-inositol 2,4-bis-phosphate ammonium salt exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in inositol phosphate signaling pathways. It can modulate the activity of these targets, leading to changes in cellular functions and signaling cascades .

Pathways Involved: : The compound is involved in pathways related to inositol phosphate metabolism, including the phosphoinositide signaling pathway. It can influence the production and degradation of other inositol phosphates, thereby affecting various cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of inositol phosphates is highly dependent on the positions and number of phosphate groups. Below is a comparative analysis of structurally related compounds from the evidence:

Table 1: Key Inositol Phosphate Derivatives

Key Research Findings

Calcium Signaling: D-Myo-inositol 1,4,5-trisphosphate (IP₃) is a well-characterized calcium-mobilizing agent, while D-Myo-inositol 1,3,4,5-tetrakisphosphate (IP₄) regulates downstream signaling by modulating ion channels and kinases .

Biosynthetic Pathways: L-Myo-inositol-1-phosphate is a critical precursor in inositol synthesis, catalyzed by the INO1-encoded synthase in yeast. Its D-isomer counterparts (e.g., 2,4-bis-phosphate) may diverge in metabolic roles due to stereochemical differences .

Ammonium Salt Utility: The ammonium salt form of D-Myo-inositol 1,3,4,5-tetrakisphosphate is widely used in pharmacological research due to enhanced solubility, a property likely shared by the 2,4-bis-phosphate variant .

Limitations and Contradictions

- Functional Overlap vs. Specificity: While some inositol phosphates (e.g., IP₃, IP₄) share signaling roles, their positional isomers exhibit distinct binding affinities and regulatory mechanisms .

Biological Activity

D-Myo-inositol 2,4-bis-phosphate ammonium salt is a significant compound in cellular signaling and biological processes. This article explores its biological activity, mechanisms of action, and implications in various physiological contexts.

Overview of D-Myo-Inositol 2,4-bis-phosphate

D-Myo-inositol 2,4-bis-phosphate (D-Myo-Ins(2,4)P2) is a phosphorylated derivative of inositol that plays critical roles in cellular signaling pathways. It is involved in the regulation of various cellular functions, including calcium signaling, membrane trafficking, and gene expression.

- Calcium Signaling : D-Myo-Ins(2,4)P2 is known to influence intracellular calcium levels by acting on phosphoinositide pathways. It can be hydrolyzed to produce inositol trisphosphates (IP3), which are potent mediators of calcium release from the endoplasmic reticulum .

- Protein Kinase Activation : This compound can activate protein kinase C (PKC) through its role in phosphatidylinositol signaling pathways. The activation of PKC is crucial for various cellular responses, including proliferation and differentiation .

- Membrane Trafficking : D-Myo-Ins(2,4)P2 interacts with cytoskeletal proteins and vesicle-trafficking proteins, modulating their activity and localization within the cell. This interaction is essential for processes such as endocytosis and exocytosis .

Table 1: Biological Activities Associated with D-Myo-Inositol 2,4-bis-phosphate

| Activity | Description |

|---|---|

| Calcium Mobilization | Induces release of calcium from intracellular stores via IP3 production |

| Protein Kinase C Activation | Activates PKC leading to various downstream signaling cascades |

| Cytoskeletal Regulation | Modulates activity of cytoskeletal proteins affecting cell shape and movement |

| Membrane Trafficking | Influences vesicle formation and transport across cellular membranes |

Case Studies

- Plant Stress Response : Research has shown that D-Myo-Ins(2,4)P2 levels increase in plants subjected to osmotic stress. This suggests a role in stress adaptation mechanisms by modulating calcium signaling pathways that alter gene expression related to stress responses .

- Neurodegenerative Diseases : Inhibition of inositol polyphosphate phosphatases (which act on inositol phosphates including D-Myo-Ins(2,4)P2) has been linked to neuroprotective effects. Studies indicate that manipulating these pathways may offer therapeutic avenues for conditions like Alzheimer's disease .

- Cancer Research : The role of D-Myo-Ins(2,4)P2 in cancer cell proliferation has been explored, with findings suggesting that its signaling pathways may contribute to tumor growth and metastasis. Inhibitors targeting these pathways are being investigated as potential cancer therapies .

Research Findings

Recent studies have highlighted the multifaceted roles of D-Myo-inositol phosphates in cellular physiology:

- In Vitro Studies : Experiments demonstrate that D-Myo-Ins(2,4)P2 can significantly enhance calcium release in response to receptor activation compared to other inositol phosphates .

- In Vivo Models : Animal studies have shown altered expression levels of D-Myo-Ins(2,4)P2 during various pathological conditions, indicating its potential as a biomarker for disease states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.